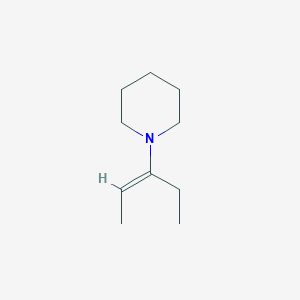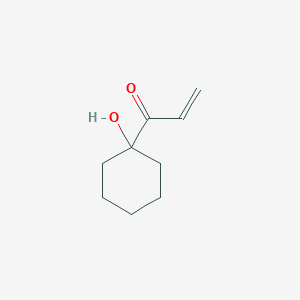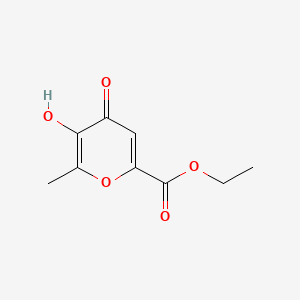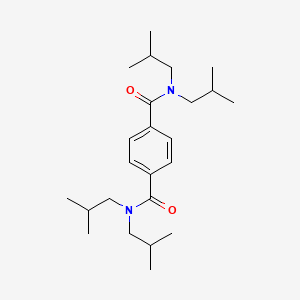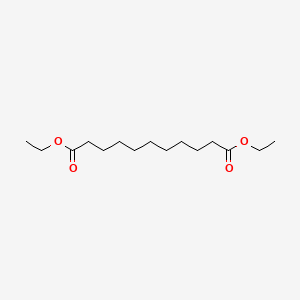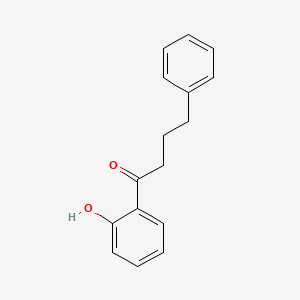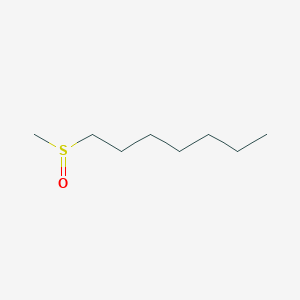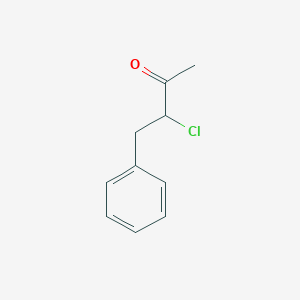
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione: is a complex organotin compound characterized by its unique structure, which includes multiple phenyl groups and a benzodioxastannepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione typically involves the reaction of dibutyltin dichloride with a suitable phenyl-substituted dioxastannepine precursor. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the phenyl groups and the tin center, which can form coordination bonds with the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibutyl-5,6,7,8-tetraethyl-2,3-di(2-heptyn-1-yl)anthracene: Another organotin compound with a different core structure.
(3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine: A compound with a similar phenyl-substituted structure but different functional groups.
Uniqueness
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione is unique due to its specific combination of phenyl groups and the benzodioxastannepine core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
23535-91-3 |
|---|---|
Fórmula molecular |
C40H38O4Sn |
Peso molecular |
701.4 g/mol |
Nombre IUPAC |
3,3-dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C32H22O4.2C4H9.Sn/c33-31(34)29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(35)36)24-19-11-4-12-20-24;2*1-3-4-2;/h1-20H,(H,33,34)(H,35,36);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clave InChI |
FIFSTNWVECCMFP-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2C(=O)O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




